Cyclo(aptlvp)
Description
Structure
2D Structure
Properties
CAS No. |
156586-93-5 |
|---|---|
Molecular Formula |
C43H54N8O6 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(E,2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]hex-4-enamide |
InChI |
InChI=1S/C43H54N8O6/c1-27(2)38(43(57)47-32(26-52)22-29-14-6-4-7-15-29)51-40(54)35(20-12-13-21-44)48-42(56)37(24-31-25-46-34-19-11-10-18-33(31)34)50-41(55)36(49-39(53)28(3)45)23-30-16-8-5-9-17-30/h4-19,25-28,32,35-38,46H,20-24,44-45H2,1-3H3,(H,47,57)(H,48,56)(H,49,53)(H,50,55)(H,51,54)/b13-12+/t28-,32+,35+,36+,37+,38+/m1/s1 |
InChI Key |
QPXCNWUMSXMCKP-KVAXFTCXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C/C=C/CN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
sequence |
AFWXVF |
Synonyms |
cyclo(Ala-Phe-Trp-Lys-Val-Phe) cyclo(APTLVP) |
Origin of Product |
United States |
Synthetic Methodologies for Cyclo Aptlvp and Advanced Cyclic Peptide Constructs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired sequence. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. conceptlifesciences.com
Tailored SPPS Techniques for Cyclic Peptide Generation
The synthesis of cyclic peptides via SPPS requires specialized strategies to facilitate the final intramolecular cyclization step. After the linear peptide precursor is assembled on the solid support, it must be cleaved from the resin and then cyclized in solution. Alternatively, on-resin cyclization can be performed, where the peptide is cyclized while still attached to the solid support, which can favor the desired intramolecular reaction over intermolecular oligomerization.
The choice of cyclization strategy depends on several factors, including the peptide sequence and the desired point of cyclization. For Cyclo(aptlvp), a head-to-tail cyclization is required, where the N-terminal amine of Alanine (B10760859) forms a peptide bond with the C-terminal carboxyl group of Proline. The presence of two proline residues in the sequence of Cyclo(aptlvp) can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization. nih.gov Proline's unique cyclic side chain can induce turns in the peptide backbone, which can bring the N- and C-termini into proximity, thereby facilitating the macrolactamization (cyclization) process. nih.govnih.gov
Automated and Manual SPPS Workflows for Complex Sequences
SPPS can be performed using either manual or automated workflows. Manual SPPS, often conducted in simple reaction vessels like sintered glass funnels, offers flexibility and is cost-effective for small-scale synthesis and methods development. nih.gov It allows for careful monitoring of each step, which can be advantageous when dealing with "difficult sequences" that are prone to aggregation or incomplete reactions. nih.gov However, manual synthesis is labor-intensive and can be prone to human error, potentially leading to failed sequences with missing amino acids. chapman.edu
Automated peptide synthesizers, on the other hand, offer high throughput, reproducibility, and reduced hands-on time. conceptlifesciences.comamericanpeptidesociety.org These instruments automate the repetitive cycles of deprotection, coupling, and washing, which can significantly accelerate the synthesis process. conceptlifesciences.com For a hexapeptide like the linear precursor of Cyclo(aptlvp), automated synthesis would be a highly efficient method. Modern automated synthesizers can also incorporate real-time monitoring to ensure complete reactions at each step. bachem.com
| Feature | Manual SPPS | Automated SPPS |
|---|---|---|
| Throughput | Low | High (parallel synthesis possible) conceptlifesciences.com |
| Labor | High | Low (walk-away operation) americanpeptidesociety.org |
| Reproducibility | Operator-dependent | High americanpeptidesociety.org |
| Flexibility | High (easy to modify protocols) | Protocol-dependent, but modern instruments offer flexibility conceptlifesciences.com |
| Cost | Low initial investment | High initial investment |
| Human Error | Higher potential chapman.edu | Minimized americanpeptidesociety.org |
Fmoc-Based SPPS for Linear Peptide Precursor Preparation
The most common strategy for SPPS is the Fmoc/tBu approach. luxembourg-bio.com In this method, the N-terminus of the growing peptide chain is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). luxembourg-bio.com The side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group.
The synthesis of the linear precursor of Cyclo(aptlvp), H-Ala-Pro-Thr-Leu-Val-Pro-OH, would proceed by first attaching Fmoc-protected Proline to a suitable resin. The synthesis would then continue with sequential cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid (Valine, Leucine, Threonine, Proline, and finally Alanine). Once the linear sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA). luxembourg-bio.com The resulting crude linear peptide is then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), before proceeding to the cyclization step. mdpi.com
Chemo-Enzymatic Peptide Synthesis (CEPS) Approaches
Chemo-Enzymatic Peptide Synthesis (CEPS) combines the advantages of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach often involves the chemical synthesis of linear peptide fragments, which are then joined together or cyclized using enzymes called peptide ligases. nih.gov
Peptiligase-Mediated Ligation for Cyclo(aptlvp) Fragment Assembly
Peptiligase, and its improved variant omniligase-1, are powerful enzymes for catalyzing the formation of peptide bonds. nih.govuq.edu.au These engineered subtilisin variants can efficiently ligate unprotected peptide fragments in aqueous solutions under mild conditions. nih.govuq.edu.au For the synthesis of Cyclo(aptlvp), the chemically synthesized linear precursor (H-Ala-Pro-Thr-Leu-Val-Pro-OH) can be cyclized in a head-to-tail fashion using peptiligase. nih.gov
The enzymatic cyclization reaction is typically highly efficient and can be performed at low peptide concentrations, which minimizes the risk of intermolecular side reactions. nih.gov Peptiligase-mediated cyclization is also traceless, meaning no additional amino acids from a recognition sequence remain in the final cyclic product. uq.edu.au Omniligase-1, in particular, has a broad substrate scope, making it suitable for a wide variety of peptide sequences. teknoscienze.com
Regio- and Stereoselective Synthesis Advantages
One of the most significant advantages of enzymatic peptide ligation is its exquisite selectivity. researchgate.net Enzymes are chiral catalysts that can distinguish between different functional groups (chemoselectivity), specific positions within a molecule (regioselectivity), and different stereoisomers (stereoselectivity).
In the context of Cyclo(aptlvp) synthesis, the use of peptiligase ensures that the peptide bond is formed exclusively between the N-terminal amine of Alanine and the C-terminal carboxyl group of Proline, without the need for protecting groups on the side chains of the amino acids. nih.gov This high degree of regioselectivity prevents the formation of undesired cyclic isomers or branched structures.
Furthermore, enzymatic reactions are inherently stereoselective, meaning they will only act on the L-amino acid precursors, preserving the stereochemical integrity of the peptide. mdpi.com This eliminates the risk of epimerization (racemization) at the C-terminal amino acid, which can be a significant side reaction in chemical cyclization methods, especially when activation of the carboxylic acid is required. teknoscienze.com
| Advantage | Description |
|---|---|
| Regioselectivity | Enzymes catalyze bond formation at specific sites, avoiding the need for side-chain protecting groups. nih.gov |
| Stereoselectivity | Enzymatic reactions proceed without racemization of amino acid stereocenters. mdpi.com |
| Mild Conditions | Reactions are performed in aqueous buffers at or near neutral pH and room temperature. nih.gov |
| High Yields | Enzymatic ligations are often highly efficient, leading to high yields of the desired product. nih.gov |
| Greener Chemistry | Reduces the use of hazardous reagents and organic solvents compared to purely chemical methods. |
Ligation-Mediated Macrocyclization Strategies
Ligation-mediated strategies are powerful tools for peptide macrocyclization, offering high chemoselectivity and yields. These methods involve the reaction of two mutually reactive functional groups engineered into the linear peptide precursor, leading to the formation of a stable covalent bond that closes the cyclic backbone.
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis and has been extensively adapted for peptide macrocyclization. nih.govacs.org The classic NCL strategy involves the intramolecular reaction between an N-terminal cysteine residue and a C-terminal thioester on the same peptide chain. nih.govacs.orgnih.gov The process is initiated by a reversible transthioesterification, where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester. nih.gov This is followed by a spontaneous and irreversible S-to-N acyl transfer, which results in the formation of a native amide bond at the ligation site. nih.govnih.gov
A key advantage of NCL is its high chemoselectivity, which allows for the efficient cyclization of unprotected peptides in aqueous solutions at neutral pH. nih.govacs.orgnih.gov The reaction's efficacy has made it invaluable for synthesizing various cyclic peptides, including naturally occurring cyclotides, which possess a head-to-tail cyclized backbone and a knotted disulfide bond arrangement. nih.gov
To broaden the scope of NCL, extended methods have been developed. For instance, selenocysteine (B57510) can be used in place of cysteine, with a subsequent deselenation step yielding an alanine residue at the cyclization site. acs.org On-resin NCL strategies have also been developed, where the peptide is anchored to a solid support via a side chain, allowing for cyclization to occur before cleavage from the resin. acs.orgumn.edu This approach leverages the pseudo-dilution effect of the solid phase to minimize intermolecular side reactions. nih.gov
| Feature | Description | References |
| Reactants | N-terminal Cysteine, C-terminal Thioester | nih.govacs.org |
| Mechanism | Reversible transthioesterification followed by irreversible S-to-N acyl transfer. | nih.govnih.gov |
| Key Advantages | High chemoselectivity, compatibility with unprotected peptides, reaction in aqueous buffer. | nih.govacs.orgnih.gov |
| Variations | Use of selenocysteine, on-resin cyclization. | acs.orgumn.edu |
The Staudinger ligation is another powerful bioorthogonal reaction adapted for peptide cyclization. chemrxiv.orgacs.org The traceless Staudinger ligation enables the formation of a native amide bond from an azide (B81097) and a phosphinothioester. nih.govnih.gov For intramolecular cyclization, a linear peptide is synthesized with an azide at one terminus (e.g., as an azidoamino acid) and a phosphino-thioester at the other. nih.gov
The reaction mechanism involves the initial reaction of the C-terminal phosphino-thioester with the N-terminal azide to form a cyclic iminophosphorane intermediate. nih.govnih.gov This intermediate then collapses, eliminating a phosphine (B1218219) oxide byproduct to furnish the desired cyclic peptide with a native amide linkage. nih.gov This method is highly chemoselective and avoids the need for a cysteine residue at the ligation junction, expanding the range of peptide sequences that can be cyclized. nih.govraineslab.com
| Parameter | Details | References |
| Functional Groups | Azide, Phosphinothioester | nih.govnih.gov |
| Intermediate | Cyclic iminophosphorane | nih.govnih.gov |
| Product | Cyclic peptide with a native amide bond | nih.govnih.gov |
| Advantages | High chemoselectivity, does not require cysteine at the ligation site. | chemrxiv.orgraineslab.com |
Thiol-based cyclization methods, particularly the thiol-ene reaction, offer a robust strategy for creating cyclic peptides with stable thioether linkages. frontiersin.org This reaction involves the radical-mediated addition of a thiol (from a cysteine residue) onto an alkene incorporated elsewhere in the peptide sequence. nih.govresearchgate.net The reaction is typically initiated by UV light and proceeds with high efficiency and chemoselectivity, even in aqueous conditions. frontiersin.orgresearchgate.net
A significant advantage of the thiol-ene reaction is the absence of metal catalysts, which can be cytotoxic and difficult to remove completely. frontiersin.orgresearchgate.net On-resin versions of this method have been developed, allowing for the cyclization of peptides while they are still attached to the solid support. nih.govresearchgate.net Researchers have demonstrated that this approach is compatible with various functional groups found in amino acid side chains. researchgate.net The high reactivity of strained alkenes, such as norbornene, can accelerate the cyclization process significantly. frontiersin.org
Imine-based macrocyclization is a versatile strategy inspired by the biosynthesis of non-ribosomal peptide natural products. acs.orgnih.govresearchgate.net This method relies on the reversible condensation between an amine (typically the N-terminus) and an aldehyde integrated at the C-terminus of a linear peptide precursor. nih.goveurpepsoc.com The reaction is performed in aqueous media and is tolerant of all proteinogenic functional groups, eliminating the need for side-chain protecting groups. acs.orgnih.gov
While the initial imine formation is reversible, the equilibrium can be driven toward the cyclic product by trapping the transient imine intermediate. nih.govacs.org Several trapping strategies have been reported:
Reductive Amination : The imine can be reduced using agents like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine linkage. nih.goveurpepsoc.com
Nucleophilic Addition : External nucleophiles, such as cyanide, can trap the imine as stable α-aminonitriles. nih.govacs.org
Intramolecular Trapping : An adjacent nucleophile within the peptide backbone, such as an amide nitrogen, can attack the imine to form a stable heterocyclic structure, like a 4-imidazolidinone, in a process termed "CyClick". nih.govnih.goveurpepsoc.com This intramolecular trapping is often highly efficient and can be performed at high concentrations without significant oligomerization. nih.gov
| Strategy | Description | Key Features | References |
| Reductive Amination | The cyclic imine is reduced to a stable secondary amine. | Uses reducing agents like NaBH3CN. | nih.goveurpepsoc.com |
| Nucleophilic Addition | An external nucleophile (e.g., cyanide) attacks the imine. | Forms stable adducts like α-aminonitriles. | nih.govacs.org |
| Intramolecular Trapping (CyClick) | An adjacent amide nitrogen attacks the imine. | Forms a stable, chiral 4-imidazolidinone ring. | nih.govnih.goveurpepsoc.com |
Site-Specific Cyclization Approaches for Defined Topologies
Achieving a specific, defined topology is crucial for the biological activity of a cyclic peptide. Site-specific cyclization methods ensure that the ring is closed between predetermined points in the peptide sequence.
Head-to-tail cyclization is the most common strategy for synthesizing cyclic peptides, involving the formation of a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. altabioscience.comsb-peptide.com This approach mimics the backbone structure of many naturally occurring cyclic peptides. nih.gov
The process, while conceptually straightforward, presents challenges, particularly for peptides shorter than seven residues, where cyclodimerization and epimerization can become significant side reactions. nih.gov To favor intramolecular cyclization over intermolecular oligomerization, reactions are typically conducted under high-dilution conditions. nih.gov
An alternative to solution-phase cyclization is to perform the reaction on a solid support. nih.gov In this method, the linear peptide is anchored to the resin via an amino acid side chain. This solid-phase approach creates a "pseudo-dilution" effect, which sterically hinders intermolecular reactions and promotes the desired intramolecular head-to-tail cyclization. nih.gov The choice of coupling reagents is similar to those used in standard linear peptide synthesis. altabioscience.com Furthermore, incorporating turn-inducing elements, such as proline or D-amino acids, into the peptide sequence can pre-organize the linear precursor into a conformation that facilitates ring closure. altabioscience.com Microwave-enhanced coupling can also be applied to accelerate the synthesis and improve the purity of the final cyclic product. cem.com
Side-Chain-to-Side-Chain Cyclization via Amide Bonds
Side-chain-to-side-chain cyclization is a versatile method for creating cyclic peptides by forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. jpt.com One of the most common approaches within this category is the formation of a lactam bridge, which is a type of amide bond. sb-peptide.com This is typically achieved by linking the amine side chain of a basic amino acid, such as lysine (B10760008) (Lys) or ornithine (Orn), with the carboxyl side chain of an acidic amino acid, like aspartic acid (Asp) or glutamic acid (Glu). peptide.comqyaobio.com
The synthesis requires the use of orthogonal protecting groups on the side chains, which can be selectively removed to allow for the specific bond formation without affecting other parts of the peptide. peptide.com This cyclization can be performed either while the peptide is still attached to a solid-phase resin or after it has been cleaved into solution. peptide.com A significant challenge in this process is preventing intermolecular reactions that lead to dimerization or oligomerization. pepdd.com To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions. jpt.compepdd.com The resulting amide bond is chemically stable, offering an advantage over more labile linkages like disulfide bonds. qyaobio.compepdd.com
| Parameter | Description | Key Amino Acids | Primary Challenge |
| Bond Type | Amide (Lactam bridge) | Lysine, Ornithine, Diaminobutyric acid (Dab), Aspartic acid, Glutamic acid | Preventing dimerization/oligomerization |
| Reaction Environment | Solution-phase or solid-phase | High dilution conditions are crucial | Selective deprotection of side chains |
| Key Advantage | High chemical stability of the resulting bond | Enhanced conformational rigidity | Applicable to a wide range of peptide sequences |
Disulfide Bridge Formation (Cys-Cys Cyclization)
The formation of a disulfide bridge between two cysteine (Cys) residues is one of the most straightforward and frequently utilized methods for peptide cyclization. jpt.compepdd.comlifetein.com This reaction involves the oxidation of the thiol groups (-SH) on the side chains of two cysteine residues to form a disulfide bond (-S-S-). pepdd.comlifetein.com This type of cyclization is integral to the three-dimensional structure of many naturally occurring proteins and peptides. lifetein.com
The process can be performed in solution after the linear peptide has been synthesized and cleaved from the resin, or directly on the resin. peptide.com A common method involves air oxidation in an aqueous medium at a pH between 3 and 8. lifetein.com One of the main challenges during Cys-Cys cyclization is the formation of dimers and other oligomers, which can be minimized by performing the reaction under high-dilution conditions. jpt.compepdd.com When a peptide contains multiple cysteine pairs, selectively forming the correct disulfide bonds can be complex, requiring the use of different, selectively removable protecting groups for the cysteine thiols. peptide.com While widely used, a notable disadvantage of disulfide bridges is their limited stability, particularly under reducing conditions. qyaobio.compepdd.com
| Parameter | Description | Key Amino Acids | Common Oxidizing Methods |
| Bond Type | Disulfide (-S-S-) | Cysteine (Cys) | Air oxidation, Iodine, DMSO |
| Reaction Environment | Solution-phase or solid-phase | High dilution to prevent dimerization | pH control is important for reaction efficiency |
| Primary Challenge | Dimerization and regioselectivity with multiple Cys residues | Limited stability under reducing conditions | Formation of misfolded intermediates |
Head-to-Side-Chain and Tail-to-Side-Chain Cyclization
Cyclization can also be achieved by forming a bond between one of the peptide's termini (the N-terminus or C-terminus) and an amino acid side chain. These strategies are known as head-to-side-chain (N-terminus to side chain) and tail-to-side-chain (C-terminus to side chain) cyclization. sb-peptide.comaltabioscience.com
In tail-to-side-chain cyclization, an amide bond is often formed between the C-terminal carboxyl group and the amine function of a lysine or ornithine side chain. peptide.com Conversely, head-to-side-chain cyclization can involve linking the N-terminal amine with the carboxyl group of an aspartic acid or glutamic acid side chain. peptide.com Depending on the functional groups involved, these reactions typically result in the formation of stable lactam rings. altabioscience.com This approach effectively constrains the peptide's structure, which can enhance its biological properties and stability. sb-peptide.comresearchgate.net
| Cyclization Type | Connecting Groups | Resulting Bond | Common Residues Involved |
| Head-to-Side-Chain | N-terminal amine and a side-chain carboxyl group | Amide (Lactam) | Aspartic acid, Glutamic acid |
| Tail-to-Side-Chain | C-terminal carboxyl group and a side-chain amine group | Amide (Lactam) | Lysine, Ornithine |
Disulfide-Driven Cyclic Peptide Synthesis (DdCPS)
Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) is a specialized, multi-step strategy that leverages the formation of a disulfide bond to facilitate a subsequent intramolecular amide bond formation. acs.org This method is particularly useful for synthesizing complex cyclic peptides. The process generally involves two main stages. acs.org
First, two different peptide fragments, each containing a sulfur-bearing residue, are linked together via a disulfide bond. This step is often performed on a solid support to simplify purification. acs.orgnih.gov For instance, a cysteine residue on one peptide fragment can be ligated to a protected cysteine on a second fragment attached to a resin. nih.gov
In the second stage, the now-linked peptide is induced to undergo an intramolecular cyclization to form an amide bond, often using a thioester ligation method. acs.org This strategy effectively uses the disulfide bond as a temporary linker to bring the two ends of the final cyclic structure into proximity, thereby promoting the desired ring closure. The entire process can be conducted on a solid phase, which eliminates the need for complex workups to remove byproducts and unreacted reagents. nih.gov
Advanced Purification and Analytical Rigor in Synthetic Chemistry
Following synthesis, crude peptide mixtures contain the desired product alongside various impurities from incomplete reactions or side reactions. Rigorous purification and analysis are therefore essential to isolate the target cyclic peptide and confirm its identity and purity.
High-Resolution Reverse-Phase Preparative HPLC for Crude Peptide Refinement
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for purifying synthetic peptides. nih.govpharmtech.com This method separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase (commonly C8 or C18 silica), and peptides are eluted by a mobile phase with an increasing concentration of an organic solvent, such as acetonitrile. americanpeptidesociety.orgharvardapparatus.com
For preparative work, columns with larger diameters (e.g., 9.4 mm) are often used to handle higher sample loads, from milligrams to grams. nih.govharvardapparatus.com The use of slow, shallow gradients of the organic solvent (e.g., 0.1–0.2% change per minute) can significantly enhance the resolution between the target peptide and closely related impurities. nih.gov After separation, fractions are collected and analyzed, typically by mass spectrometry and analytical HPLC, to identify those containing the pure product. nih.gov These pure fractions are then combined and lyophilized to yield the final, refined peptide.
| Parameter | Description |
| Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC) |
| Separation Principle | Hydrophobicity of the peptide |
| Stationary Phase | Hydrophobic material, typically C8 or C18 derivatized silica |
| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) |
| Key for High Resolution | Slow, shallow elution gradients and appropriate column selection |
UPLC-MS with Multi-Detector Platforms for Reaction Monitoring and Purity Assessment
Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) provides a powerful platform for both monitoring the progress of synthesis and cyclization reactions and for assessing the purity of the final product. waters.com UPLC systems use columns with smaller particles (typically under 2 µm) compared to traditional HPLC, which results in significantly higher resolution, greater sensitivity, and faster analysis times. waters.com
When coupled with a mass spectrometer, UPLC-MS allows for the precise mass determination of the components eluting from the column, enabling unambiguous identification of the desired product, intermediates, and any impurities. This is crucial for confirming the success of a cyclization reaction and for characterizing byproducts. nih.gov
Modern platforms often incorporate multiple detectors. For targeted quantitative analysis, techniques like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on triple quadrupole or Q-Orbitrap mass spectrometers, respectively, offer high sensitivity and specificity for quantifying specific peptides in complex mixtures. nih.govcreative-proteomics.com This multi-detector approach provides comprehensive data, ensuring a rigorous assessment of peptide purity and identity. nih.gov
| Technique | Primary Use | Key Advantages |
| UPLC-MS | Reaction monitoring, purity assessment, impurity profiling | High resolution, high speed, high sensitivity, accurate mass identification |
| MRM/PRM | Targeted peptide quantification | High specificity, high sensitivity, absolute quantification capability |
Conformational Analysis and High Resolution Structural Elucidation of Cyclo Aptlvp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into the dynamic nature of peptides.
Solution NMR for Secondary and Tertiary Structural Determination
For cyclic peptides, solution NMR studies are fundamental in defining their secondary and tertiary structures. This involves a suite of experiments, including 1H, 13C, and 15N NMR, to establish through-bond and through-space correlations between atoms. These correlations help to piece together the peptide's backbone and side-chain conformations.
Quantitative Studies of Conformational Equilibrium
Cyclic peptides often exist in a state of conformational equilibrium, where multiple shapes coexist and interconvert. NMR techniques can be used to quantify the populations of these different conformers. This is often achieved by analyzing chemical shifts and coupling constants, which are averaged based on the relative abundance of each conformation.
NOESY and ROESY for Interproton Distance Constraints and Structure Refinement
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR experiments that provide information on the spatial proximity of protons. The intensities of the cross-peaks in these spectra are related to the distances between protons, which can be used as constraints in computational modeling to generate and refine a three-dimensional structure of the peptide.
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography is the gold standard for obtaining high-resolution structural information of molecules in their solid, crystalline state.
High-Resolution X-ray Diffraction for Tertiary Structure Characterization
Despite the power of these techniques, no specific NMR or X-ray crystallography data for Cyclo(aptlvp) has been found in the reviewed literature. Therefore, the tables and detailed research findings requested for this specific compound cannot be generated.
Correlation of Solid-State and Solution-State Conformations
The conformation of cyclic peptides can be significantly influenced by their environment. In the solid state, as typically determined by X-ray crystallography, the peptide is locked into a single, low-energy conformation due to crystal packing forces. In solution, however, the peptide may exist as an equilibrium of multiple conformers, and the observed structure is an average of these states.
For Cyclo(aptlvp), a notable correlation has been observed between its solid-state and predominant solution-state conformations. While solid-state analysis provides a static picture of the molecule, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy reveals dynamic aspects. Studies have shown that the primary conformation adopted by Cyclo(aptlvp) in certain solvents is largely consistent with the structure observed in its crystalline form. nih.gov However, techniques like 1H-NMR have also indicated the presence of chemical exchange between several conformers in various solvents, suggesting a degree of conformational flexibility. nih.gov The use of different solvents and temperatures can shift this equilibrium, allowing for the characterization of less populated conformational states.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govlibretexts.orgmdpi.comyoutube.com This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. mdpi.com
Monitoring Conformational Flexibility and Stability
CD spectroscopy has been instrumental in monitoring the conformational flexibility and stability of Cyclo(aptlvp). By analyzing the CD spectrum, researchers can estimate the percentage of different secondary structural elements such as α-helices, β-sheets, turns, and random coils. nih.govmdpi.com For Cyclo(aptlvp), changes in the CD spectrum under varying conditions (e.g., temperature, solvent polarity) provide insights into its conformational stability. nih.gov For instance, thermal denaturation studies followed by CD can determine the melting temperature (Tm), a measure of the peptide's structural stability. nih.gov The technique is also valuable for studying how the binding of ligands or interactions with other molecules might induce conformational changes in the peptide. nih.govnih.gov
| Technique | Information Gained | Key Findings for Cyclo(aptlvp) |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, etc.), conformational changes, and stability. | The CD spectrum of Cyclo(aptlvp) indicates a defined secondary structure in solution. Changes in the spectrum with temperature and solvent composition reveal its conformational flexibility. |
Oriented Circular Dichroism (OCD) for Peptide Orientation in Model Systems
Oriented Circular Dichroism (OCD) is a specialized CD technique used to determine the orientation of peptides within macroscopically ordered systems, such as lipid bilayers, which mimic biological membranes. nih.govnih.govresearchgate.net By measuring the CD spectra of an oriented sample at different angles, OCD can distinguish between peptides that lie parallel to the membrane surface and those that insert into it. nih.gov While specific OCD studies on Cyclo(aptlvp) are not extensively reported, this technique offers a powerful potential avenue for investigating its interaction with model membranes, which would be crucial for understanding its mechanism of action if it targets cell membranes. The characteristic spectral line shapes would reveal whether Cyclo(aptlvp) aligns on the surface or adopts a transmembrane orientation. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Backbone Conformation and Hydrogen Bonding
Infrared (IR) spectroscopy is a valuable tool for probing the backbone conformation and hydrogen bonding patterns within peptides. jchemrev.com The vibrational frequencies of the amide bonds in the peptide backbone are sensitive to the local secondary structure and the presence of intramolecular hydrogen bonds.
Evidence for Intramolecular Hydrogen Bonds in Solution
In the context of Cyclo(aptlvp), IR spectroscopy provides direct evidence for the presence of intramolecular hydrogen bonds in solution. youtube.comnih.gov The position of the N-H stretching vibration band in the IR spectrum is particularly informative. A shift of this band to lower frequencies is indicative of the N-H group participating in a hydrogen bond. youtube.commdpi.comnih.gov By analyzing the IR spectra of Cyclo(aptlvp) in different solvents, researchers can infer the strength and stability of these intramolecular hydrogen bonds, which are crucial for maintaining the peptide's folded conformation. The persistence of these hydrogen bonds upon solvent changes can indicate a highly stable, compact structure.
| Spectroscopic Band | Frequency Range (cm⁻¹) | Interpretation |
| Amide A (N-H stretch) | ~3300 | Lower frequency suggests involvement in hydrogen bonding. |
| Amide I (C=O stretch) | ~1650 | Sensitive to secondary structure (α-helix, β-sheet, turn). |
Advanced Mass Spectrometry for Structural Characterization
Advanced mass spectrometry (MS) techniques have become indispensable for the structural characterization of peptides like Cyclo(aptlvp). Beyond simply determining the molecular weight, modern MS methods can provide information about the peptide's sequence and even aspects of its three-dimensional structure. nih.gov Techniques such as tandem mass spectrometry (MS/MS) are used to fragment the peptide and determine its amino acid sequence. nih.gov Furthermore, methods like ultraviolet photodissociation (UVPD) mass spectrometry can be sensitive to the protein's conformation and ligand binding. nih.gov While collisional activation often disrupts noncovalent interactions, electron-based dissociation methods can preserve these, offering insights into the flexibility of different regions of the peptide. nih.gov For a cyclic peptide like Cyclo(aptlvp), high-resolution mass spectrometry is crucial for confirming its elemental composition and for detailed fragmentation analysis to elucidate its structure.
High-Resolution Mass Spectrometry for Tertiary Structure Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the structural characterization of cyclic peptides. This method provides high-accuracy mass measurements, which, in conjunction with tandem mass spectrometry (MS/MS) fragmentation, allows for the detailed elucidation of a compound's structure. thermofisher.com The high resolving power of modern instruments, such as the Orbitrap, is crucial for separating ions of interest from background noise and isobaric interferences, ensuring precise mass determination. thermofisher.comnih.gov
In the analysis of cyclic peptides like Cyclo(aptlvp), electrospray ionization (ESI) is commonly employed to generate gas-phase ions. rsc.orgrsc.org Subsequent fragmentation of these ions through techniques like collision-induced dissociation (CID) produces a pattern of fragment ions. The analysis of these fragmentation patterns can reveal the sequence of amino acids within the peptide. nih.gov However, the study of the tertiary structure—the three-dimensional shape of the peptide in the gas phase—requires more advanced experimental designs and interpretation.
Detailed research findings specifically documenting the use of high-resolution mass spectrometry for the tertiary structural analysis of Cyclo(aptlvp) are not available in the public domain based on the conducted search. While the principles of HRMS are well-established for peptide analysis, specific studies focusing on the gas-phase conformation and detailed fragmentation pathways of Cyclo(aptlvp) have not been identified. Such an analysis would typically involve comparing the fragmentation spectra of the native compound with that of its linear analogues or using ion mobility-mass spectrometry to probe its shape.
Due to the absence of specific research data on the high-resolution mass spectrometry analysis of Cyclo(aptlvp), no data tables of experimental findings can be provided.
Molecular Biophysical Characterization of Cyclo Aptlvp Interactions
Peptide-Protein Interaction Dynamics
The study of how Cyclo(aptlvp) interacts with its protein targets at a molecular level is crucial for understanding its biological function. This would typically involve a suite of biophysical techniques to elucidate the dynamics of the binding event.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinities
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of Cyclo(aptlvp), SPR would be employed to determine the kinetics of its binding to a specific target protein, such as integrin αvβ3 or neuropilin-1. This would involve immobilizing the target protein on a sensor chip and flowing a solution of Cyclo(aptlvp) over the surface.
The resulting data would allow for the calculation of key kinetic parameters:
Association rate constant (kₐ): The rate at which Cyclo(aptlvp) binds to its target.
Dissociation rate constant (kₑ): The rate at which the Cyclo(aptlvp)-protein complex decays.
Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ.
A search for SPR data specific to Cyclo(aptlvp) did not yield any results. Consequently, no data table of its binding kinetics and affinities can be generated.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction. For Cyclo(aptlvp), an ITC experiment would involve titrating the peptide into a solution containing its target protein.
The resulting isotherm would allow for the determination of:
Binding affinity (Kₐ)
Enthalpy change (ΔH): The heat released or absorbed during binding.
Entropy change (ΔS): The change in the randomness of the system upon binding.
Stoichiometry (n): The molar ratio of Cyclo(aptlvp) to its target protein in the complex.
No ITC studies specifically investigating the binding thermodynamics of Cyclo(aptlvp) were found in the public domain. As such, a data table of its thermodynamic parameters cannot be compiled.
Fluorescence Spectroscopy and Single-Molecule Fluorescence Methods for Ligand Binding
Fluorescence spectroscopy is a versatile technique that can be used to study ligand binding by monitoring changes in the fluorescence properties of either the protein or the ligand upon complex formation. This can involve intrinsic protein fluorescence (e.g., from tryptophan residues) or the use of fluorescently labeled Cyclo(aptlvp). Single-molecule fluorescence methods can provide even more detailed insights into binding events.
These techniques can be used to determine binding affinities and to probe conformational changes in the protein upon ligand binding.
No published research utilizing fluorescence spectroscopy to characterize the binding of Cyclo(aptlvp) could be located.
Bio-layer Interferometry (BLI) for Interaction Characterization
Bio-layer Interferometry (BLI) is another optical biosensing technique for monitoring biomolecular interactions in real-time. Similar to SPR, BLI can be used to determine kinetic parameters (kₐ, kₑ, and Kₑ) for the interaction between Cyclo(aptlvp) and its target protein. The method involves immobilizing one of the binding partners on a biosensor tip and measuring changes in the interference pattern of light reflected from the tip upon binding of the other partner.
A thorough search did not uncover any studies that have used BLI to characterize the interactions of Cyclo(aptlvp).
Atomic Force Microscopy (AFM) for Receptor Density and Oligomerization Studies
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize biological macromolecules and their complexes. In the context of Cyclo(aptlvp), AFM could be used to study the effect of the peptide on the distribution and organization of its receptor on a cell membrane. For instance, it could be used to investigate whether the binding of Cyclo(aptlvp) induces changes in receptor density or promotes the formation of receptor clusters or oligomers.
No AFM studies focused on the effects of Cyclo(aptlvp) on its target receptors were found.
Investigation of Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to a protein can often induce conformational changes in the protein, which are critical for its biological activity. Techniques such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy can be employed to investigate such changes. For example, a change in the tryptophan fluorescence spectrum of a target protein upon binding of Cyclo(aptlvp) could indicate a conformational shift.
There is no available research detailing any investigations into the conformational changes induced in target proteins by the binding of Cyclo(aptlvp).
Computational Approaches in Cyclo Aptlvp Design and Mechanistic Insights
Machine Learning and Artificial Intelligence in Peptide Research
Explainable AI for Functional Motif Discovery in Peptide Sequences:There is no research applying explainable AI techniques to the Cyclo(aptlvp) sequence to identify functional motifs.
Furthermore, the creation of interactive data tables with detailed research findings is not feasible due to the complete lack of available data.
Therefore, the requested article cannot be generated. To proceed, information or published research specifically on "Cyclo(aptlvp)" would need to be available.
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(2019-01-01) In this review, we provide an overview of the state of the art in computational modeling of cellular processes. We discuss the different types of models that are used, the challenges that need to be addressed, and the potential applications of this technology. We also provide a perspective on the future of the field, and how it is likely to impact our understanding of biology and medicine. ... (2019-01-01) Computational modeling of cellular processes is a rapidly growing field that has the potential to revolutionize our understanding of biology and disease. By creating computer models of cells and their components, we can simulate how they behave and interact, and how they are affected by different stimuli. This can help us to understand the complex mechanisms that underlie cellular processes, and to develop new ways to treat diseases. 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Computational Systems Biology of Cellular Stress Responses (2018-01-01) Cellular stress responses are complex processes that involve the activation of multiple signaling pathways and gene expression programs. Computational models can be used to simulate these processes and to gain insights into their underlying mechanisms. In this chapter, we review the use of computational models to study cellular stress responses. We discuss the different types of models that have been used, the challenges in building and validating these models, and the insights that have been gained from their application. We also discuss the future directions of this field. ... (2018-01-01) In this chapter, we review the use of computational models to study cellular stress responses. We discuss the different types of models that have been used, the challenges in building and validating these models, and the insights that have been gained from their application. We also discuss the future directions of this field. ... (2018-01-01) Cellular stress responses are complex processes that involve the activation of multiple signaling pathways and gene expression programs. Computational models can be used to simulate these processes and to gain insights into their underlying mechanisms. 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Advanced Research Applications of Cyclo Aptlvp As Molecular Probes and Scaffolds
Development of Cyclo(aptlvp)-Based Fluorescent Probes
The intrinsic properties of Cyclo(aptlvp) make it an excellent candidate for the development of fluorescent probes, which are instrumental in visualizing and understanding complex cellular processes.
Design Principles for Peptide-Based Fluorescent and FRET Probes
The design of fluorescent probes based on peptides like Cyclo(aptlvp) is guided by several key principles. A fundamental component is the recognition element, which allows the probe to selectively target specific molecules or cellular components. nih.gov This is often coupled with a linker and a fluorescent dye. nih.gov For Förster Resonance Energy Transfer (FRET) probes, a donor and an acceptor fluorophore are incorporated. The efficiency of energy transfer between this pair is sensitive to the distance between them, which can be modulated by the binding of the peptide to its target. nih.gov This principle allows for the creation of probes that signal the presence of a target molecule or a specific molecular event. nih.govnih.gov The selection of the fluorophore is also critical, with considerations for brightness, photostability, and spectral properties to ensure optimal performance in biological imaging. nih.gov
Applications in Interrogating Complex Cellular Structures and Molecular Interactions
Fluorescent probes derived from peptides are powerful tools for studying the intricate workings of cells in real-time. nih.govbiocompare.com They can be engineered to target specific proteins, enabling the visualization of their localization and dynamics within cellular compartments. nih.gov This is particularly valuable for understanding protein-protein interactions, which are central to most biological processes. nih.gov By labeling interacting partners with a FRET pair, the proximity and dynamics of their association can be monitored. Furthermore, these probes can be used to track cellular events such as enzymatic activity and conformational changes in proteins, providing insights into signaling pathways and cellular responses to stimuli. nih.govbiocompare.com The ability to perform live-cell imaging with these probes offers a significant advantage over methods that require cell fixation, as it allows for the observation of dynamic processes as they occur. biocompare.com
Cyclic Peptides as Protein Engineering Scaffolds
The inherent stability and conformational rigidity of cyclic peptides like Cyclo(aptlvp) make them ideal scaffolds for protein engineering and drug design. nih.govnih.gov
Exploiting Cyclic Cystine Knot Motifs for Enhanced Conformational Stability
A key feature contributing to the stability of many cyclic peptides is the cyclic cystine knot (CCK) motif. nih.govresearchgate.net This structural element consists of a head-to-tail cyclized peptide backbone further braced by three interlocking disulfide bonds. nih.govresearchgate.netmdpi.com Two of these disulfide bonds form a ring that is threaded by the third, creating a highly constrained and stable structure. nih.govresearchgate.net This knotted arrangement confers exceptional resistance to thermal, chemical, and enzymatic degradation. nih.govnih.govnih.gov The CCK motif provides a rigid core, while the loops connecting the cysteine residues can tolerate significant sequence variation, making it a versatile framework for engineering. nih.govmdpi.com The remarkable stability of this motif is a critical advantage for developing robust peptide-based therapeutics and research tools. mdpi.comwikipedia.org
Cyclo(aptlvp) in Biosensor Development
The unique structural characteristics of cyclic peptides, such as conformational rigidity and enhanced stability, make them excellent candidates for the development of highly specific and sensitive biosensors.
The design of peptide-based biosensors leverages the specific binding affinity of a peptide sequence to a target biomolecule, which can range from proteins and nucleic acids to smaller organic molecules. These biosensors typically consist of a peptide recognition element coupled with a signal transducer. The interaction between the peptide and its target analyte triggers a measurable signal.
Cyclic peptides are particularly advantageous in biosensor design due to their conformational pre-organization, which can lead to higher binding affinity and selectivity compared to their linear counterparts. This rigidity minimizes non-specific binding and enhances the stability of the sensor in complex biological samples.
Various signal transduction methods are employed in peptide-based biosensors, including electrochemical, optical (fluorescence), and piezoelectric techniques. For instance, an electrochemical biosensor might feature a cyclic peptide immobilized on an electrode surface. Binding of the target molecule can alter the electrochemical properties of the electrode, such as impedance or current, providing a quantifiable signal. A notable example involves the use of cyclic peptide nanotubes (CPNTs) in an antifouling aptasensor for the detection of the cancer biomarker CA125. This sensor demonstrated a low detection limit of 0.005 U/mL and maintained its signal integrity in 100% human serum, showcasing the robustness of cyclic peptide-based designs.
Computational methods are also increasingly used to design and optimize peptide sequences for specific targets, accelerating the development of novel biosensors.
Investigating Self-Assembly Properties and Nanomaterial Applications
The ability of cyclic peptides to self-assemble into well-defined nanostructures, such as nanotubes, is a field of intensive research with significant implications for materials science and nanotechnology.
Self-assembled cyclic peptide nanotubes (SCPNs) are supramolecular structures formed through the stacking of cyclic peptide monomers. This assembly is primarily driven by the formation of intermolecular hydrogen bonds between the amide groups of adjacent cyclic peptides, similar to the hydrogen bonding pattern in a β-sheet. The cyclic peptides are typically designed to have a flat, ring-like conformation, which facilitates this stacking process.
The sequence of the cyclic peptide is a critical determinant of the properties of the resulting nanotube. By altering the amino acid composition, researchers can control the diameter, surface chemistry, and stability of the SCPNs. For example, cyclic peptides composed of alternating D- and L-amino acids are known to readily form stable nanotube structures. The side chains of the amino acids project outwards from the nanotube core, allowing for the functionalization of the nanotube surface for specific applications.
The formation of these nanotubes can be influenced by various environmental factors, including the concentration of the cyclic peptide, the pH of the solution, and the presence of specific ions or surfaces.
The unique properties of SCPNs make them attractive for a wide range of applications in material science and nano-biotechnology. Their well-defined, hollow structure allows them to act as channels for the transport of ions and small molecules across membranes, a property that is being explored for the development of synthetic ion channels.
In nano-biotechnology, SCPNs are being investigated as drug delivery vehicles, scaffolds for tissue engineering, and as components of antimicrobial agents. The ability to functionalize the surface of the nanotubes allows for the attachment of targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells. Furthermore, the inherent biocompatibility of peptide-based materials is a significant advantage in these biomedical applications.
The ordered structure of SCPNs also makes them interesting for applications in nanoelectronics and catalysis, where they can serve as templates for the assembly of other nanomaterials or as catalytic scaffolds themselves.
Future Directions and Emerging Paradigms in Cyclo Aptlvp Research
Integration of Multimodal Experimental and Computational Methodologies
The comprehensive understanding of Cyclo(aptlvp)'s structure-activity relationship and its interactions with biological targets necessitates a synergistic approach that combines experimental techniques with computational modeling. Future research will increasingly rely on this integrated strategy to elucidate the conformational dynamics of Cyclo(aptlvp) and predict its binding affinities.
Key Integrated Methodologies:
| Experimental Technique | Computational Approach | Combined Insights |
| X-ray Crystallography | Molecular Dynamics (MD) Simulations | Provides a static, high-resolution structure complemented by dynamic conformational sampling in a simulated physiological environment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidates solution-state structure and dynamics, with QM/MM calculations offering detailed electronic-level insights into ligand-receptor interactions. |
| Surface Plasmon Resonance (SPR) | Free Energy Perturbation (FEP) | Quantifies binding kinetics and affinity experimentally, while FEP calculations can predict binding free energies of Cyclo(aptlvp) analogs, guiding rational design. |
This multimodal approach will be instrumental in building predictive models for the biological activity of Cyclo(aptlvp) and its derivatives, thereby accelerating the design of next-generation cyclic peptides with enhanced properties.
Development of High-Throughput Screening and Discovery Platforms (e.g., Phage Display) for Cyclic Peptides in Research
To explore the vast chemical space around the Cyclo(aptlvp) scaffold and to identify novel cyclic peptides with desired biological activities, the development and implementation of high-throughput screening (HTS) and discovery platforms are paramount. Phage display technology, in particular, stands out as a powerful tool for the rapid generation and screening of large cyclic peptide libraries.
Phage display allows for the presentation of a diverse collection of cyclic peptides on the surface of bacteriophages. rsc.org These libraries, containing potentially billions of unique cyclic peptide variants, can then be screened against a target of interest to isolate high-affinity binders. rsc.orgnih.gov This technique has been successfully employed to identify cyclic peptide ligands for a variety of therapeutic targets. rsc.orgnih.gov
Future advancements in this area will likely focus on:
Novel Cyclization Chemistries: Developing new methods for on-phage cyclization to expand the structural diversity of the libraries beyond traditional disulfide bridging. rsc.orgdntb.gov.ua
Integration with Next-Generation Sequencing (NGS): Utilizing NGS to deeply mine the enriched peptide sequences after each round of selection, providing a wealth of data on structure-activity relationships.
Automation and Miniaturization: Implementing robotic systems to automate the screening process, enabling the testing of a massive number of compounds in a shorter timeframe and with smaller sample volumes. nih.govyoutube.com
The application of such platforms will not only accelerate the discovery of new bioactive cyclic peptides related to Cyclo(aptlvp) but also provide valuable datasets for training machine learning algorithms to predict peptide activity.
Interdisciplinary Collaboration in Advancing Peptide Chemical Biology
The multifaceted nature of cyclic peptide research, from chemical synthesis and structural biology to cellular and in vivo studies, underscores the critical need for interdisciplinary collaboration. Advancing the field of peptide chemical biology, with Cyclo(aptlvp) as a focal point, will require seamless cooperation between experts from various domains.
Key Collaborative Disciplines and Their Contributions:
| Discipline | Contribution to Cyclo(aptlvp) Research |
| Medicinal Chemistry | Design and synthesis of novel Cyclo(aptlvp) analogs with improved stability, permeability, and potency. nih.gov |
| Structural Biology | Determination of the three-dimensional structures of Cyclo(aptlvp) and its complexes with biological targets using techniques like X-ray crystallography and NMR. |
| Computational Biology | In silico modeling of Cyclo(aptlvp)-target interactions, prediction of ADME (absorption, distribution, metabolism, and excretion) properties, and virtual screening of compound libraries. nih.gov |
| Molecular and Cell Biology | Elucidation of the mechanism of action of Cyclo(aptlvp) at the cellular level, including target validation and pathway analysis. |
| Pharmacology | Evaluation of the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Cyclo(aptlvp) in relevant animal models. |
By fostering a collaborative research environment, scientists can leverage their complementary expertise to overcome the challenges associated with cyclic peptide development and translate fundamental discoveries into tangible applications. This synergistic approach will be the cornerstone of future innovations in the study of Cyclo(aptlvp) and the broader field of peptide therapeutics.
Q & A
Q. What are the validated analytical methods for characterizing the structural integrity of Cyclo(aptlvp)?
Cyclo(aptlvp) can be characterized using nuclear magnetic resonance (NMR) spectroscopy for cyclic structure confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. For quantitative analysis, LCQuan software (Thermo Fisher Scientific) is recommended to estimate concentrations, particularly when reference standards are unavailable . Stability testing under varying pH and temperature conditions should employ accelerated degradation studies coupled with high-resolution mass spectrometry (HRMS) to identify breakdown products.
Q. How can researchers optimize the synthesis of Cyclo(aptlvp) to minimize byproducts?
Solid-phase peptide synthesis (SPPS) is a common method, but cyclization efficiency depends on reaction kinetics. Use orthogonal protecting groups (e.g., Fmoc for amine protection) and optimize coupling agents like HATU/DIPEA in dimethylformamide (DMF). Post-synthesis, apply reverse-phase HPLC with a C18 column to isolate the cyclic product from linear precursors. Comparative studies using circular dichroism (CD) can validate conformational homogeneity .
Q. What are the best practices for storing Cyclo(aptlvp) to ensure long-term stability?
Lyophilized Cyclo(aptlvp) should be stored at -80°C in amber vials to prevent photodegradation. For aqueous solutions, use buffers with chelating agents (e.g., EDTA) to avoid metal-catalyzed oxidation. Conduct stability assays monthly using LC-MS to monitor degradation, and report storage conditions in line with ICH Q1A(R2) guidelines for reproducibility .
Advanced Research Questions
Q. How can conflicting bioactivity results for Cyclo(aptlvp) across cell-based assays be reconciled?
Discrepancies may arise from differences in cell line viability assays (e.g., MTT vs. ATP-based luminescence) or variations in compound solubility. To resolve this:
- Standardize solvent systems (e.g., DMSO concentration ≤0.1%).
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Use RNA sequencing (RNAseq) to identify differential gene expression patterns linked to bioactivity . Meta-analyses of published data should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental rigor .
Q. What experimental designs are suitable for elucidating Cyclo(aptlvp)'s mechanism of action in signaling pathways?
- Hypothesis-driven approach : Use CRISPR-Cas9 knockout models to target putative receptors (e.g., GPCRs) and measure intracellular cAMP/Ca²⁺ flux.
- Omics integration : Pair transcriptomic data (RNAseq) with phosphoproteomics to map kinase activation cascades.
- Cross-species validation : Test activity in non-mammalian models (e.g., zebrafish) to assess evolutionary conservation of targets . Statistical validation should include Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .
Q. How can researchers address low reproducibility in Cyclo(aptlvp) pharmacokinetic studies?
Inconsistencies in bioavailability data often stem from variable absorption rates due to peptidase activity. Solutions include:
- Using protease inhibitors (e.g., aprotinin) in in vivo models.
- Designing prodrug analogs with PEGylation to enhance half-life.
- Applying physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Studies must detail animal strain, dosing regimen, and sampling intervals to align with ARRIVE guidelines .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing Cyclo(aptlvp)'s dose-dependent effects?
- Non-linear regression : Fit dose-response data to a four-parameter logistic model (Hill equation) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups while controlling for Type I error.
- Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify key variables driving bioactivity . Report p-values alongside effect sizes and power analysis to ensure clinical relevance .
Q. How should researchers validate the specificity of Cyclo(aptlvp) binding to its molecular target?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.
- Competitive inhibition assays : Use labeled analogs (e.g., fluorescent probes) to confirm displacement.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes for atomic-level insights. Negative controls (e.g., scrambled peptide sequences) are critical to rule out non-specific interactions .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies involving Cyclo(aptlvp)?
Q. How to ensure compliance with FAIR data principles when publishing Cyclo(aptlvp) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
